

Spectroscopic Data for 3,5-Dinitrobenzotrifluoride: An In-depth Technical Guide

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Compound of Interest

Compound Name: 3,5-Dinitrobenzotrifluoride

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This technical guide provides a comprehensive overview of the expected spectroscopic data for **3,5-Dinitrobenzotrifluoride** (CAS No: 401-99-0, Molecular Formula: $C_7H_3F_3N_2O_4$, Molecular Weight: 236.11 g/mol).^{[1][2]} Due to the limited availability of public experimental spectra for this specific compound, this document focuses on predicted spectroscopic features based on its chemical structure and data from analogous compounds. It also includes detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **3,5-Dinitrobenzotrifluoride**. These predictions are based on established principles of spectroscopy and data from structurally similar molecules.

Table 1: Predicted 1H NMR Spectral Data

Protons	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-2, H-6	8.8 - 9.2	Doublet (d) or Triplet (t)	2-3 Hz (meta coupling)
H-4	8.5 - 8.9	Triplet (t) or Singlet (s)	2-3 Hz (meta coupling)

Note: The chemical shifts are predicted to be in the downfield region due to the strong electron-withdrawing effects of the two nitro groups and the trifluoromethyl group. The multiplicity will depend on the resolution and the magnitude of the meta-coupling constants.

Table 2: Predicted ^{13}C NMR Spectral Data

Carbon Atom	Predicted Chemical Shift (δ , ppm)
C-1 ($-\text{CF}_3$)	120 - 125 (quartet due to C-F coupling)
C-2, C-6	125 - 130
C-3, C-5 ($-\text{NO}_2$)	148 - 152
C-4	130 - 135

Note: The trifluoromethyl group will appear as a quartet in the proton-decoupled ^{13}C NMR spectrum due to coupling with the three fluorine atoms.

Table 3: Predicted ^{19}F NMR Spectral Data

Fluorine Atoms	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity
$-\text{CF}_3$	-60 to -65	Singlet (s)

Note: The chemical shift is referenced to CFCl_3 . A single peak is expected as all three fluorine atoms in the trifluoromethyl group are chemically equivalent.

Table 4: Predicted Major IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3100 - 3000	C-H stretch	Aromatic
1600 - 1585	C=C stretch	Aromatic ring
1550 - 1500	N-O asymmetric stretch	Nitro (-NO ₂)
1350 - 1300	N-O symmetric stretch	Nitro (-NO ₂)
1300 - 1100	C-F stretch	Trifluoromethyl (-CF ₃)
900 - 675	C-H out-of-plane bend	Aromatic

Table 5: Predicted Mass Spectrometry (EI) Fragmentation

m/z	Possible Fragment
236	[M] ⁺ (Molecular ion)
217	[M - F] ⁺
190	[M - NO ₂] ⁺
167	[M - CF ₃] ⁺
144	[M - 2NO ₂] ⁺
69	[CF ₃] ⁺

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a solid aromatic compound like **3,5-Dinitrobenzotrifluoride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of **3,5-Dinitrobenzotrifluoride**.

- Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Acetone-d₆, DMSO-d₆, or Chloroform-d). The choice of solvent is critical to avoid overlapping signals with the analyte protons.
- Transfer the solution to a standard 5 mm NMR tube.
- ¹H NMR Acquisition:
 - Spectrometer: A 400 MHz or higher field NMR spectrometer.
 - Temperature: 298 K.
 - Pulse Program: A standard single-pulse experiment.
 - Spectral Width: 0-12 ppm.
 - Number of Scans: 16-64, depending on the sample concentration.
 - Relaxation Delay: 1-2 seconds.
- ¹³C NMR Acquisition:
 - Spectrometer: A 100 MHz or higher ¹³C frequency NMR spectrometer.
 - Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).
 - Spectral Width: 0-200 ppm.
 - Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
 - Relaxation Delay: 2-5 seconds.
- ¹⁹F NMR Acquisition:
 - Spectrometer: A spectrometer equipped with a fluorine probe, with a corresponding ¹⁹F frequency (e.g., 376 MHz on a 400 MHz instrument).
 - Pulse Program: A standard single-pulse experiment.

- Spectral Width: A range appropriate for trifluoromethyl groups, e.g., -50 to -80 ppm.
- Number of Scans: 16-64.
- Relaxation Delay: 1-2 seconds.
- Reference: An external reference such as CFCl_3 may be used.

Infrared (IR) Spectroscopy

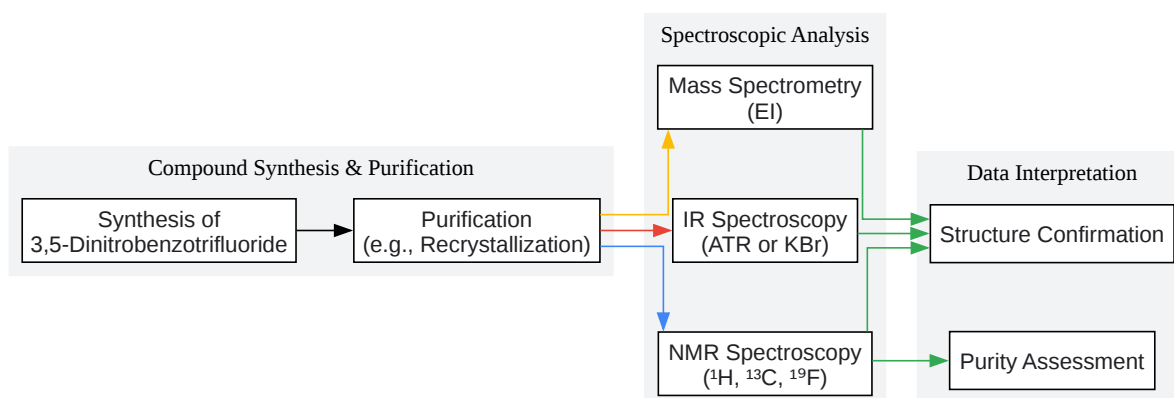
- Attenuated Total Reflectance (ATR) Method:
 - Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
 - Record a background spectrum of the clean, empty ATR crystal.
 - Place a small amount of the solid **3,5-Dinitrobenzotrifluoride** sample directly onto the ATR crystal.
 - Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.
 - Acquire the IR spectrum, typically in the range of $4000\text{-}400\text{ cm}^{-1}$.
 - Clean the crystal thoroughly after the measurement.
- KBr Pellet Method:
 - Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.
 - Transfer the finely ground powder to a pellet press.
 - Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
 - Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

- Electron Ionization (EI) Mass Spectrometry:
 - Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.
 - Ionization: Volatilize the sample by heating the probe. In the ion source, the gaseous molecules are bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.
 - Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
 - Detection: The abundance of each ion is measured by a detector to generate the mass spectrum.

Visualizations

The following diagram illustrates a logical workflow for the spectroscopic analysis of an organic compound like **3,5-Dinitrobenzotrifluoride**.



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Caption: Workflow for the spectroscopic characterization of **3,5-Dinitrobenzotrifluoride**.

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References

- 1. GSRS [gsrs.ncats.nih.gov]
- 2. 3,5-Dinitrobenzotrifluoride | CymitQuimica [cymitquimica.com]
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